molecular formula C7H6Cl2O2S B1293593 p-Chlorophenyl chloromethyl sulfone CAS No. 5943-04-4

p-Chlorophenyl chloromethyl sulfone

Cat. No. B1293593
CAS RN: 5943-04-4
M. Wt: 225.09 g/mol
InChI Key: SAOGOJANGOKVRG-UHFFFAOYSA-N
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Description

p-Chlorophenyl chloromethyl sulfone is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a chloromethyl sulfone group attached to a chlorinated benzene ring. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of p-chlorophenyl chloromethyl sulfone-related compounds has been explored in several studies. For instance, the trichloroethyl (TCE) group has been used as a protecting group for sulfonates, leading to the synthesis of enantioselective compounds that serve as building blocks for peptides with sulfotyrosine mimics . Additionally, α,β-ethylenic sulfones, which are structurally related to p-chlorophenyl chloromethyl sulfone, have been prepared through the condensation of p-chlorophenylsulfonylacetic acid with various aryl aldehydes .

Molecular Structure Analysis

The molecular structure of compounds related to p-chlorophenyl chloromethyl sulfone has been determined using techniques such as X-ray diffraction. For example, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was elucidated, revealing that the molecules form pairs oriented by their chlorine atoms, creating endless ribbons of paired associates .

Chemical Reactions Analysis

p-Chlorophenyl chloromethyl sulfone and its derivatives participate in various chemical reactions. Allyl 4-chlorophenyl sulfone has been identified as a versatile synthon for sequential α-alkylation and cobalt-catalyzed allylic substitution, allowing for regioselective access to branched allylic substitution products . Furthermore, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to the formation of new 1-(arylsulfonyl)pyrrolidines, demonstrating the reactivity of chlorophenyl sulfone derivatives with phenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-chlorophenyl chloromethyl sulfone derivatives have been investigated in various contexts. The IR spectra of α,β-ethylenic sulfones show characteristic bands indicative of their molecular structure . High molecular weight poly(2,5-benzophenone) derivatives, which can be synthesized from related monomers, exhibit high thermal stability and can be sulfonated to introduce sulfonic acid moieties, affecting their ion exchange capacities and proton conductivities . The antiviral activity of sulfonamide derivatives synthesized from 4-chlorobenzoic acid has also been assessed, with some compounds showing anti-tobacco mosaic virus activity .

Safety And Hazards

The safety data sheet for a related compound, Methanesulfonyl chloride, indicates that it may be corrosive to metals, toxic if swallowed, harmful in contact with skin or if inhaled . It is advisable to handle p-Chlorophenyl chloromethyl sulfone with similar precautions.

Future Directions

Sulfones are important building blocks in the construction of biologically active molecules or functional materials . They have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . Future research may focus on developing new synthesis methods and exploring novel applications of sulfones.

properties

IUPAC Name

1-chloro-4-(chloromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6Cl2O2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOGOJANGOKVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208154
Record name 1-Chloro-4-((chloromethyl)sulphonyl)benzene
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Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Chlorophenyl chloromethyl sulfone

CAS RN

5943-04-4
Record name 1-Chloro-4-[(chloromethyl)sulfonyl]benzene
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Record name 1-Chloro-4-((chloromethyl)sulphonyl)benzene
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Record name 1-Chloro-4-((chloromethyl)sulphonyl)benzene
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Record name 1-chloro-4-[(chloromethyl)sulphonyl]benzene
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Record name 4-Chlorophenyl chloromethyl sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NN Melnikov, NN Melnikov - Chemistry of Pesticides, 1971 - Springer
… An example of such compounds is p-chlorophenyl chloromethyl sulfone which has not withstood competition with DDT because of its higher cost. It is obtained by the reaction of salts of …
Number of citations: 2 link.springer.com
JT Thurston - 1946 - Office of Military Government for …
Number of citations: 2

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